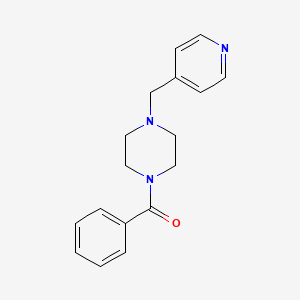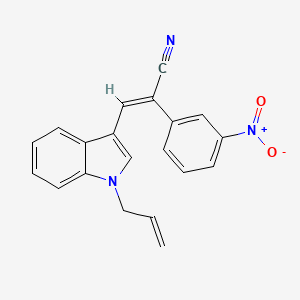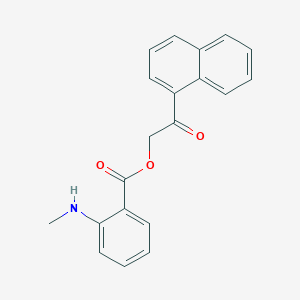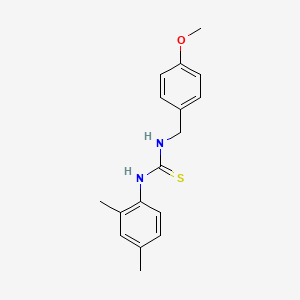![molecular formula C15H20FNO B5728649 N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide, also known as Rotigotine, is a chemical compound used in scientific research for its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide binds to dopamine receptors in the brain, specifically D2, D3, and D4 receptors. This binding activates the receptors, leading to increased dopamine release and subsequent activation of downstream signaling pathways. The activation of dopamine receptors in the brain leads to improved motor control, decreased symptoms of Parkinson's disease, and improved mood in patients with depression.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been shown to increase dopamine release in the brain, leading to improved motor control and decreased symptoms of Parkinson's disease. It has also been shown to improve mood in patients with depression by increasing dopamine levels in the brain. Additionally, it has been shown to improve sleep quality in patients with restless legs syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide is a potent dopamine receptor agonist, making it a valuable tool for studying the role of dopamine in various neurological disorders. However, its use in lab experiments is limited by its potential side effects, such as nausea, vomiting, and dizziness. Additionally, its high potency makes it difficult to determine the appropriate dosage for lab experiments.
Orientations Futures
Future research on N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide could focus on its potential therapeutic effects on other neurological disorders, such as schizophrenia and addiction. Additionally, research could focus on developing new derivatives of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide with improved potency and decreased side effects. Finally, further studies could investigate the long-term effects of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide on dopamine receptor function and brain physiology.
Méthodes De Synthèse
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide involves the reaction of 4-fluorophenethylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization to obtain pure N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, restless legs syndrome, and depression. It acts as a dopamine receptor agonist, which means it activates dopamine receptors in the brain, leading to increased dopamine levels. Dopamine is a neurotransmitter that plays a crucial role in motor control, motivation, and reward.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTHBOOVDZVJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)



![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)



![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)